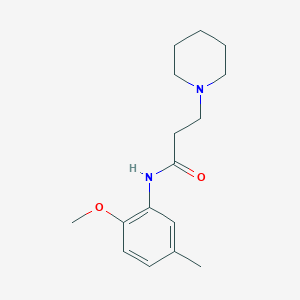
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential for use in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is not fully understood. However, studies have suggested that the compound may act by modulating the activity of GABA receptors. GABA receptors are involved in the regulation of neuronal activity, and modulation of these receptors can have a significant impact on neurological function.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol can have a variety of biochemical and physiological effects. For example, the compound has been shown to reduce blood pressure in animal models, suggesting its potential as an antihypertensive agent. Additionally, (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol in lab experiments is its potential as a modulator of GABA receptors. This can be useful in studying the role of GABA receptors in neurological function. However, one limitation of using (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using the compound.
Zukünftige Richtungen
There are several future directions for research involving (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol. One direction is to further investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's potential as an antihypertensive agent in humans. Additionally, further research is needed to fully understand the mechanism of action of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol and its potential as a modulator of GABA receptors.
Synthesemethoden
The synthesis of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol involves the reaction of (R)-3-isopropyl-4-methyl-1-pyrrolidinol with 2H-tetrazol-2-ylacetic acid. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is purified to obtain (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been used in various scientific research applications, including drug discovery and development. The compound has been studied for its potential to act as an antihypertensive agent, as well as its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been studied for its potential to act as a modulator of GABA receptors.
Eigenschaften
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-8(2)11(18)6-15(4-9(11)3)10(17)5-16-13-7-12-14-16/h7-9,18H,4-6H2,1-3H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTNMWRMCOMAED-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)CN2N=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CN2N=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)
![9-[(3-amino-2-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683425.png)
![9-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683429.png)

![(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5683446.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5683453.png)
![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5683459.png)
![(3-chloro-4-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5683466.png)
![(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5683472.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)